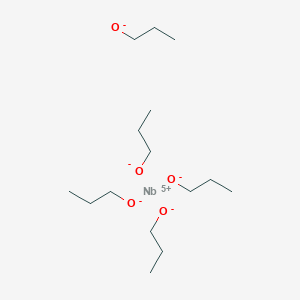
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Descripción general
Descripción
4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide , also known as 4,4’-Dimethyl-2,2’-bipyridine 1-Oxide , is a chemical compound with the molecular formula C12H12N2O . It exists as a white to yellow to green powder or crystalline solid. This compound is often used as a ligand in coordination chemistry and exhibits interesting properties due to its bipyridine backbone.
Synthesis Analysis
The synthesis of 4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide can be achieved through various methods. One common approach involves the oxidation of the corresponding 4,4’-dimethyl-2,2’-bipyridine using an oxidizing agent. The resulting 1-oxide group replaces one of the nitrogen atoms in the bipyridine ring.
Molecular Structure Analysis
The chemical structure of 4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide consists of a bipyridine core with two methyl groups attached to the 4-position of each pyridine ring. The 1-oxide group is also present, replacing one of the nitrogen atoms. You can view the 2D molecular structure here.
Chemical Reactions Analysis
4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide can participate in various chemical reactions. For example, it has been used in the synthesis of ruthenium complexes and luminescent molecules. Additionally, it can serve as a ligand in coordination chemistry.
Physical And Chemical Properties Analysis
- Purity : >98.0% (GC)
- Appearance : White to yellow to green powder or crystalline
- Melting Point : 85.0 to 89.0 °C
- Solubility : Soluble in methanol
Aplicaciones Científicas De Investigación
Catalytic Applications
- Carbon Dioxide Reduction : A study by Smieja and Kubiak (2010) found that complexes containing 4,4'-dimethyl-2,2'-bipyridine significantly improved catalysis for the reduction of carbon dioxide to carbon monoxide (Smieja & Kubiak, 2010).
- Photocatalysis : Du, Knowles, and Eisenberg (2008) explored a system where a complex containing a variant of this compound was used as a photosensitizer for hydrogen production from water, demonstrating its potential in photocatalytic applications (Du, Knowles, & Eisenberg, 2008).
Photophysical Properties
- Electro-Optical Applications : Marin, Holder, Hoogenboom, and Schubert (2007) discussed the use of 4,4'-dimethyl-2,2'-bipyridine derivatives in the design of polypyridyl ruthenium(II) and iridium(III)-containing polymers for electro-optical applications (Marin et al., 2007).
Supramolecular Chemistry
- Supramolecular Assembly in Catalysis : Machan, Chabolla, Yin, Gilson, Tezcan, and Kubiak (2014) found that methyl acetamidomethyl groups at the 4,4'-positions of a bipyridyl ligand enhanced bimolecular reduction mechanisms in Re(I) fac-tricarbonyl chloride complexes, showcasing the role of supramolecular assembly in modifying catalytic properties (Machan et al., 2014).
Photocatalytic Degradation
- Degradation of Herbicides : Moctezuma, Leyva, Monreal, Villegas, and Infante (1999) researched the photocatalytic degradation of paraquat, a herbicide, in the presence of titanium oxide, highlighting the role of 4,4'-dimethyl-2,2'-bipyridinium dichloride in environmental applications (Moctezuma et al., 1999).
Crystal Engineering and Nonlinear Optics
- Noncentrosymmetric Structures for Optics : Muthuraman, Masse, Nicoud, and Desiraju (2001) explored the complexation of 4,4'-dimethyl-2,2'-bipyridine derivatives for the engineering of noncentrosymmetric structures with potential applications in nonlinear optics (Muthuraman et al., 2001).
Safety And Hazards
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- Follow safety precautions when handling this compound.
Direcciones Futuras
Research on 4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide continues to explore its applications in coordination chemistry, catalysis, and materials science. Further investigations may reveal novel uses and properties.
Propiedades
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKKRAUVGCMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=[N+](C=CC(=C2)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544437 | |
| Record name | 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide | |
CAS RN |
81998-03-0 | |
| Record name | 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)



![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
